molecular formula C19H23NO4 B11511016 2-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)acetamide

2-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11511016
M. Wt: 329.4 g/mol
InChI Key: FYGXFSLFVOEHST-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring and a methoxy group attached to another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with 2-methoxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)acetamide
  • 2-(3,4-Dihydroxyphenyl)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(3,4-Diethoxyphenyl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its dimethoxy and dihydroxy analogs, the ethoxy groups may enhance its lipophilicity and alter its interaction with biological targets.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO4/c1-4-23-17-11-10-14(12-18(17)24-5-2)13-19(21)20-15-8-6-7-9-16(15)22-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)

InChI Key

FYGXFSLFVOEHST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2OC)OCC

Origin of Product

United States

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